乙酸 2-({5-[2-(甲硫基)苯基]-1,3,4-噁二唑-2-基}硫代)酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms. It also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a sulfanyl group (a sulfur atom bonded to a hydrogen atom). The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), liquid chromatography-mass spectrometry (LCMS), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the oxadiazole ring might undergo reactions typical of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. These properties can include melting point, boiling point, density, and solubility .科学研究应用
分子结构和相互作用
化合物 2-(5-苯基-1,3,4-恶二唑-2-基硫代)乙酸乙酯展示出独特的分子结构,其特征在于两个平面单元几乎以直角彼此取向。这种取向促进了弱的分子间 C—H⋯O 和 C—H⋯N 氢键,有助于结构的稳定。值得注意的是,观察到了苯基和恶二唑环之间的 π-π 堆积相互作用,以及羰基 O 原子与恶二唑环之间重要的 π 相互作用。这些相互作用表明在生化背景下具有分子识别和结合应用的潜力 (Zareef, Iqbal, Arfan, & Parvez, 2008)。
药物设计中的潜力
2-({5-[2-(甲硫基)苯基]-1,3,4-恶二唑-2-基}硫代)乙酸乙酯衍生物已被探索其在药物设计中的潜力,特别是作为谷氨酰胺酶抑制剂。例如,具有结构相似性的 BPTES 类似物已显示出抑制肾型谷氨酰胺酶 (GLS) 的希望,GLS 是癌症中的治疗靶点。这些研究强调了此类化合物在设计具有改进的溶解度和药理特性的新药中的潜力 (Shukla et al., 2012)。
合成与表征
对新型衍生物的合成、表征和生物学评估的研究表明,人们对 2-({5-[2-(甲硫基)苯基]-1,3,4-恶二唑-2-基}硫代)乙酸乙酯在药物化学中的应用有广泛的兴趣。例如,咔唑衍生物的产生证明了该化合物在合成具有潜在抗菌、抗真菌和抗癌活性的结构多样分子的多功能性 (Sharma, Kumar, & Pathak, 2014)。
抗菌和溶血剂
此外,由 2-({5-[2-(甲硫基)苯基]-1,3,4-恶二唑-2-基}硫代)乙酸乙酯合成的 2-{(5-苯基-1,3,4-恶二唑-2-基)硫代}乙酰胺的 N-取代衍生物已被评估其抗菌和溶血活性。这些研究有助于了解该化合物在开发具有特定活性谱的抗菌剂中的潜力,突出了结构修饰在增强生物活性中的重要性 (Rehman et al., 2016)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-[[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-3-17-11(16)8-20-13-15-14-12(18-13)9-6-4-5-7-10(9)19-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTPVCKSWLNSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。